molecular formula C8H8ClN3OS B6197660 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride CAS No. 2680534-18-1

3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride

Cat. No.: B6197660
CAS No.: 2680534-18-1
M. Wt: 229.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride is a chemical compound with the molecular formula C8H7N3OS·HCl. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride typically involves the reaction of 5-amino-1,2,4-thiadiazole with phenol under specific conditions. One common method includes the use of hydrazinecarbothioamide and carbon disulfide, followed by cyclization to form the thiadiazole ring . The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride stands out due to its unique combination of a phenolic group and a thiadiazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit urease and other enzymes makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

2680534-18-1

Molecular Formula

C8H8ClN3OS

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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